(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques such as IR spectroscopy, UV/Vis spectroscopy, and mass spectrometry can be used to study these properties .Scientific Research Applications
Synthesis and Characterization
- A series of compounds with structures similar to the requested chemical have been synthesized and characterized for their potential in drug development. These compounds were tested for their antimicrobial and antifungal activities, indicating their utility in developing new therapeutic agents (Shah et al., 2014). Another study focused on the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methodologies for creating pharmacologically active compounds (Mistry & Desai, 2006).
Antimicrobial and Antifungal Activities
- Research on pyrimidine-azetidinone analogues demonstrated their significant antimicrobial, antifungal, and antitubercular activities, providing a basis for the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Another study on azetidin-2-one derivatives containing aryl sulfonate moiety reported notable anti-inflammatory and anti-microbial activities (Kendre et al., 2012).
Antiviral Activity
- The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against the tobacco mosaic virus highlights the potential of these compounds in antiviral therapy (Chen et al., 2010).
Potential Neuroleptic Activity
- The metabolism of zetidoline, a neuroleptic agent, by rat liver microsomes produced metabolites with potential neuroleptic activity, emphasizing the significance of metabolic studies in drug discovery (Assandri et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-26-18-9-3-14(11-19(18)27-2)4-10-20(23)22-12-17(13-22)28(24,25)16-7-5-15(21)6-8-16/h3-11,17H,12-13H2,1-2H3/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSMEKIAPLRBA-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.